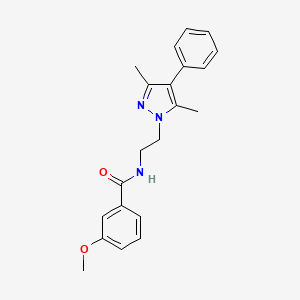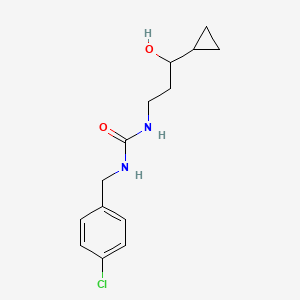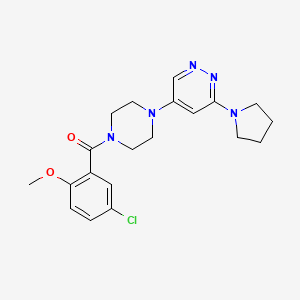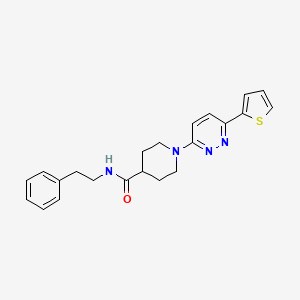
N-phenethyl-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of analogs related to N-phenethyl-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide often involves complex reactions where various derivatives are characterized by FTIR, 1H-NMR, mass spectral, and elemental analysis. For instance, a series involving modifications to the piperidine-4-carboxamide structure has shown significant results in the context of anti-angiogenic and DNA cleavage activities, suggesting that electron donating and withdrawing groups play a crucial role in determining potency (Vinaya et al., 2017).
Molecular Structure Analysis
Molecular structure analysis, including DFT study and Hirshfeld surface analysis, has been conducted to understand the electronic structure and intermolecular interactions of related compounds. Such studies reveal detailed insights into the molecular electrostatic potential and frontier molecular orbitals, contributing to a deeper understanding of the chemical behavior of these compounds (Shifeng Ban et al., 2023).
Chemical Reactions and Properties
Chemical reactions involving N-phenethyl derivatives often lead to diverse bioactive compounds. For example, aminomethylation reactions involving piperidinium derivatives have been explored, resulting in compounds with significant yields. These reactions are crucial for developing new N,S-containing heterocycles (V. Dotsenko et al., 2012).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are essential for their application in further research. Although specific studies on this compound are scarce, related research indicates the importance of these parameters in the synthesis and application of similar compounds.
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, potential for forming derivatives, and interaction with biological molecules, are pivotal. The synthesis of derivatives from 2-chloro-6-ethoxy-4-acetylpyridine showcases the versatility and reactivity of the pyridine nucleus, leading to compounds with potential analgesic and antiparkinsonian activities (A. Amr et al., 2008).
Wissenschaftliche Forschungsanwendungen
Development of Scalable Synthesis for Kinase Inhibitors
The research on the scalable synthesis of VEGFR inhibitor AG-28262, a compound structurally distinct but relevant in the context of discussing the synthesis and application of complex molecules in drug development, highlights the challenges and solutions in synthesizing such compounds on a larger scale. This study underscores the importance of developing efficient synthesis routes for potential therapeutic agents (Scott et al., 2006).
Antimycobacterial Activity of Novel Compounds
In the quest for new antimicrobial agents, the design, synthesis, and evaluation of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives have been reported, showcasing significant activity against drug-sensitive and resistant MTB strains. Such research demonstrates the potential of structurally diverse compounds in addressing global health challenges like tuberculosis (Lv et al., 2017).
Exploration of Antioxidant, Antitumor, and Antimicrobial Activities
The microwave-assisted synthesis of pyrazolopyridines and their evaluation for antioxidant, antitumor, and antimicrobial activities exemplify the multifaceted potential of heterocyclic compounds in medicinal chemistry. These studies contribute to the understanding of how structural variations can influence biological activity (El‐Borai et al., 2013).
Analgesic and Antiparkinsonian Potential
Research on thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine has unveiled compounds with promising analgesic and antiparkinsonian activities. This indicates the therapeutic potential of novel synthetic compounds in neurology and pain management (Amr et al., 2008).
Anti-angiogenic and DNA Cleavage Activities
The synthesis and evaluation of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives for their anti-angiogenic and DNA cleavage activities demonstrate the application of chemical synthesis in developing compounds with potential anticancer properties (Kambappa et al., 2017).
Eigenschaften
IUPAC Name |
N-(2-phenylethyl)-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4OS/c27-22(23-13-10-17-5-2-1-3-6-17)18-11-14-26(15-12-18)21-9-8-19(24-25-21)20-7-4-16-28-20/h1-9,16,18H,10-15H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHNGLOJMLNEEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCC2=CC=CC=C2)C3=NN=C(C=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


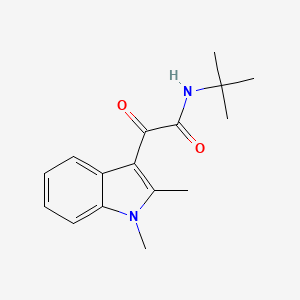
![2-(7-ethoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2485937.png)
![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2485938.png)
![N,N-diethyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2485940.png)
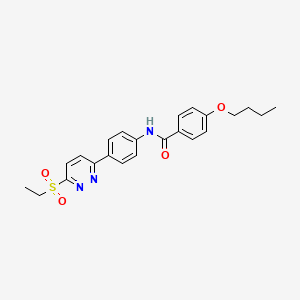

![7-acetyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B2485943.png)
